
3-(Chloromethyl)benzoic acid
Overview
Description
3-(Chloromethyl)benzoic acid (CAS 31719-77-4) is a benzoic acid derivative with a chloromethyl (-CH₂Cl) substituent at the meta position. Its molecular formula is C₈H₇ClO₂, with a molecular weight of 170.59 g/mol . It serves as a key intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries due to its reactive chloromethyl group, which facilitates further functionalization . The compound is soluble in methanol and requires storage under refrigerated conditions to avoid degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)benzoic acid typically involves the reaction of benzoyl chloride with paraformaldehyde in the presence of Lewis acid catalysts such as zinc chloride and ferric chloride. This one-step reaction is simple, easy to control, and yields a high purity product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with minimal waste and high safety standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 3-Methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-Inflammatory Potential
Recent studies have highlighted the potential of derivatives of 3-(Chloromethyl)benzoic acid as analgesics and anti-inflammatory agents. For instance, a compound synthesized from this acid demonstrated significant analgesic effects in animal models, indicating its potential for pain management .
Case Study: Tablet Formulation
A study investigated the formulation of tablets containing 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (a derivative of this compound). The research focused on optimizing the formulation using sodium lauryl sulfate (SLS) and croscarmellose sodium (CS) to enhance tablet disintegration and dissolution rates. The optimal concentrations were determined using statistical models, showcasing the compound's utility in pharmaceutical formulations .
Agrochemical Applications
This compound serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in the development of herbicides and pesticides due to their effective biological activity against pests and weeds.
Table 1: Agrochemical Derivatives of this compound
Compound Name | Application Type | Biological Activity |
---|---|---|
Chloromethyl Herbicide | Herbicide | Effective against broadleaf weeds |
Insecticide Derivative | Insecticide | Targets specific insect pests |
Organic Synthesis
In organic chemistry, this compound is a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions including esterification and amidation.
Case Study: Synthesis of Ketoprofen
The compound has been identified as a key intermediate in the synthesis of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This application underscores its importance in pharmaceutical manufacturing processes .
Dyestuff Applications
The compound is also employed in the production of dyes due to its ability to undergo various chemical transformations that yield colored compounds. Its derivatives are used to synthesize dyes that are stable and have desirable properties for textile applications.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)benzoic acid involves its interaction with various molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of specific enzymes, thereby affecting biochemical pathways. The chloromethyl group allows for further functionalization, making it a versatile intermediate in drug synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Chlorobenzoic Acid
- Structural Difference : Lacks the chloromethyl group; instead, a chlorine atom is directly attached to the benzene ring at the meta position.
- Molecular Formula : C₇H₅ClO₂; Molecular Weight : 156.57 g/mol .
- Physicochemical Properties :
- Applications : Used as a building block in organic synthesis but less reactive than 3-(chloromethyl)benzoic acid due to the absence of a labile chloromethyl group.
4-Chlorobenzoic Acid
- Structural Difference : Chlorine substituent at the para position.
- Molecular Formula : C₇H₅ClO₂; Molecular Weight : 156.57 g/mol .
- Physicochemical Properties :
- Reactivity : Less reactive than this compound in nucleophilic substitution reactions.
Ethyl 3-Chlorobenzoate
- Structural Difference : Ethyl ester of 3-chlorobenzoic acid.
- Molecular Formula : C₉H₉ClO₂; Molecular Weight : 184.62 g/mol .
- Applications : Used as a flavoring agent and plasticizer, highlighting the role of esterification in modifying volatility and solubility.
Comparison with Derivatives: 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
This derivative, synthesized via Schotten-Baumann acylation, combines this compound with salicylic acid .
Physicochemical Properties
- Molecular Formula : C₁₅H₁₁ClO₄; Molecular Weight : 290.70 g/mol .
- Lipophilicity : Higher CLogP than salicylic acid, indicating enhanced membrane permeability .
- Synthesis : Pyridine is used to stabilize the reaction and prevent hydrolysis, achieving higher yields .
Pharmacokinetic Profile (Rat Model)
Parameter | Value | Reference |
---|---|---|
Cₘₐₓ (μg/mL) | 0.57 ± 0.02 | |
Tₘₐₓ (min) | 28.9 ± 1.1 | |
AUC (μg·h/mL) | 66.3 ± 1.0 | |
Elimination Half-life | 39.4 ± 3.9 min |
Key Comparative Data Tables
Table 1: Physicochemical Comparison
Table 2: Toxicity Comparison
Compound | LD₅₀ (mg/kg bw) | Gastrointestinal Toxicity |
---|---|---|
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | <2000 | Low |
Acetylsalicylic Acid (ASA) | Similar | High |
Biological Activity
3-(Chloromethyl)benzoic acid, also known as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), is a compound that has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and implications for future drug development.
This compound is synthesized from acetylsalicylic acid and chloromethylbenzoyl chloride in the presence of pyridine as a catalyst. Its structure includes a chloromethyl group that enhances its reactivity and biological activity. The compound has a log P value of 3.73, indicating moderate lipophilicity, which affects its absorption and distribution in biological systems .
Anti-inflammatory Activity
Research has demonstrated that 3-CH2Cl exhibits significant anti-inflammatory properties through several mechanisms:
- COX-2 Inhibition : In silico studies suggest that 3-CH2Cl binds with higher affinity to cyclooxygenase-2 (COX-2) than acetylsalicylic acid (ASA), potentially leading to reduced inflammatory responses .
- NF-κB Pathway Modulation : The compound may inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This was observed in a study where 3-CH2Cl significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced inflammation models .
In Vivo Studies
Several studies have evaluated the efficacy of 3-CH2Cl in animal models:
-
LPS-Induced Inflammation Model :
- Study Design : Rats were administered LPS to induce inflammation, followed by treatment with 500 mg/60 kg body weight of 3-CH2Cl.
- Results : The treatment led to a significant reduction in inflammatory markers (TNF-α: 5.70 ± 1.04 × 10³ pg/mL; IL-1β: 2.32 ± 0.28 × 10³ pg/mL) compared to control groups. Additionally, there was a notable decrease in white blood cell counts and lung injury severity .
- : These findings suggest that 3-CH2Cl could serve as a novel therapeutic agent for managing COX-related inflammatory diseases.
-
Immunomodulatory Effects :
- A study investigated the impact of 3-CH2Cl on CD4+ T-cell populations in LPS-induced mice. Results indicated that treatment with 3-CH2Cl increased the population of regulatory T-cells (CD4+ Tregs) and enhanced FoxP3 expression, suggesting an immunomodulatory role that could be beneficial in inflammatory conditions .
Analgesic Activity
The analgesic potential of 3-CH2Cl has been evaluated through various pain models:
- Writhing Test in Mice : The compound demonstrated significant analgesic effects by reducing writhing responses induced by acetic acid injections. This suggests its efficacy as an analgesic comparable to traditional NSAIDs but with fewer side effects .
Formulation and Stability
Recent studies have focused on developing tablet formulations of 3-CH2Cl using excipients like sodium lauryl sulfate (SLS) and croscarmellose sodium (CS). These formulations aim to enhance the drug's bioavailability while maintaining its therapeutic efficacy . Stability tests indicate that the compound remains stable under controlled conditions for up to three years, which is promising for long-term storage and use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Chloromethyl)benzoic acid, and how can reaction conditions be optimized for academic-scale production?
- Answer : Two primary methods are documented:
- Schotten-Baumann acylation : Reacting salicylic acid derivatives with 3-(chloromethyl)benzoyl chloride under alkaline conditions (e.g., NaOH) at 0–5°C to minimize side reactions. Yields depend on stoichiometric control of the acyl chloride .
- Suzuki cross-coupling : Using 3-iodobenzoic acid with phenylboronic acid in the presence of PdCl₂ and NaOH. Optimal conditions include 80–100°C in a mixed solvent system (e.g., DMF/H₂O) .
- Optimization : Monitor via TLC/HPLC. Adjust catalyst loading (e.g., 2–5 mol% Pd) and solvent polarity to improve efficiency.
Q. How should researchers characterize this compound, and what spectral parameters are critical for structural confirmation?
- Answer : Key techniques and parameters:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), chloromethyl (–CH₂Cl) protons (δ ~4.5 ppm, singlet) .
- IR : C=O stretch (~1700 cm⁻¹), C–Cl stretch (~750 cm⁻¹).
- LC-MS : Molecular ion peak at m/z 170.6 ([M+H]⁺) with chlorine isotopic pattern .
- Melting Point : Compare with literature values (e.g., analogs like 3-chlorobenzoic acid: mp 155–157°C ).
Q. What stability considerations are essential for handling this compound in laboratory settings?
- Answer :
- Storage : Store at 2–8°C in airtight containers, separate from oxidizers (e.g., peroxides) and strong bases to prevent hydrolysis/oxidation .
- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Decomposition products (e.g., benzoic acid derivatives) can be monitored via HPLC .
Advanced Research Questions
Q. How can researchers investigate the nucleophilic substitution reactivity of the chloromethyl group in this compound, and what analytical approaches are suitable for tracking reaction progress?
- Answer :
- Method : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Kinetic studies via in-situ ¹H NMR to track –CH₂Cl proton disappearance (δ 4.5 ppm) .
- Side Products : Identify intermediates (e.g., thioethers, ammonium salts) using LC-MS with collision-induced dissociation (CID) .
- Computational Support : DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .
Q. What strategies exist for resolving contradictory results in cross-coupling reactions involving this compound derivatives?
- Answer :
- Catalyst Screening : Test Pd vs. Ni catalysts with ligands (e.g., PPh₃, BINAP) to suppress side reactions (e.g., homocoupling) .
- Solvent Optimization : Use DMF for high-temperature reactions or THF for milder conditions.
- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., base strength, temperature) causing yield discrepancies .
Q. How can computational chemistry aid in predicting the reactivity of this compound in drug design applications?
- Answer :
- Molecular Docking : Simulate interactions with COX-1/COX-2 enzymes to rationalize analgesic activity (e.g., derivatives in ).
- QSAR Models : Corrogate substituent effects (e.g., –Cl, –CH₂Cl) on bioavailability using Hammett σ constants and logP calculations .
- ADMET Prediction : Use tools like SwissADME to assess metabolic stability and toxicity of novel derivatives .
Q. What advanced chromatographic techniques are recommended for analyzing this compound in complex biological matrices?
- Answer :
- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) with transitions like m/z 170.6 → 152.5 (loss of H₂O). Use deuterated analogs (e.g., d₄-3-(Chloromethyl)benzoic acid) as internal standards .
- HILIC Chromatography : Separate polar metabolites (e.g., glucuronides) using a hydrophilic interaction column (e.g., ZIC-HILIC) with acetonitrile/ammonium acetate gradients .
Properties
IUPAC Name |
3-(chloromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUMBYSVFTMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287192 | |
Record name | 3-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31719-77-4 | |
Record name | 31719-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Chloromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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